Mating Factor
Overview
Description
Mechanism of Action
Target of Action
The primary target of the compound H-Trp-his-trp-leu-gln-leu-OH, also known as WHWLQL, is the alpha1-mating factor secreted by yeast . This factor plays a crucial role in the regulation of yeast mating .
Mode of Action
The compound WHWLQL interacts with the alpha1-mating factor, facilitating the regulation of mating in yeast
Biochemical Pathways
The alpha1-mating factor, influenced by WHWLQL, can arrest many yeast strains in the G1-phase of the cell cycle
Result of Action
The molecular and cellular effects of WHWLQL’s action primarily involve the arrest of yeast strains in the G1-phase of the cell cycle . This arrest is a result of the compound’s interaction with the alpha1-mating factor, which regulates yeast mating .
Biochemical Analysis
Biochemical Properties
H-Trp-his-trp-leu-gln-leu-OH is involved in various biochemical reactions, primarily related to its role as a peptide fragment of the alpha1-mating factor. This peptide interacts with several enzymes, proteins, and other biomolecules. One of its primary interactions is with the G-protein-coupled receptors (GPCRs) on the surface of yeast cells. The binding of H-Trp-his-trp-leu-gln-leu-OH to these receptors triggers a signaling cascade that leads to the arrest of yeast cells in the G1-phase of the cell cycle .
Cellular Effects
H-Trp-his-trp-leu-gln-leu-OH exerts significant effects on various types of cells and cellular processes. In yeast cells, this peptide influences cell function by arresting the cell cycle in the G1-phase. This arrest is crucial for the regulation of mating and ensures that the cells are in the optimal state for mating to occur. Additionally, H-Trp-his-trp-leu-gln-leu-OH impacts cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of GPCRs and downstream signaling molecules .
Molecular Mechanism
The molecular mechanism of H-Trp-his-trp-leu-gln-leu-OH involves its binding to GPCRs on the surface of yeast cells. This binding activates a signaling cascade that includes the activation of G-proteins, which in turn activate downstream effectors such as adenylate cyclase and phospholipase C. These effectors modulate the levels of secondary messengers like cyclic AMP (cAMP) and inositol trisphosphate (IP3), leading to changes in gene expression and cellular responses. The peptide’s ability to arrest the cell cycle in the G1-phase is a result of these molecular interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of H-Trp-his-trp-leu-gln-leu-OH can change over time. The stability of this peptide is influenced by factors such as temperature, pH, and the presence of proteolytic enzymes. Studies have shown that H-Trp-his-trp-leu-gln-leu-OH remains stable at -20°C and retains its activity for extended periods under these conditions. Degradation can occur at higher temperatures or in the presence of proteases, leading to a loss of its biological activity .
Dosage Effects in Animal Models
The effects of H-Trp-his-trp-leu-gln-leu-OH vary with different dosages in animal models. At lower doses, the peptide effectively arrests the cell cycle in the G1-phase without causing adverse effects. At higher doses, toxic effects such as cell death and disruption of normal cellular functions have been observed. These threshold effects highlight the importance of optimizing the dosage for therapeutic applications to avoid potential toxicity .
Metabolic Pathways
H-Trp-his-trp-leu-gln-leu-OH is involved in metabolic pathways related to its role as a peptide fragment of the alpha1-mating factor. The peptide interacts with enzymes such as proteases, which can cleave it into smaller fragments. Additionally, it may influence metabolic flux and metabolite levels by modulating the activity of signaling pathways and secondary messengers like cAMP and IP3 .
Transport and Distribution
The transport and distribution of H-Trp-his-trp-leu-gln-leu-OH within cells and tissues are mediated by specific transporters and binding proteins. In yeast cells, the peptide is secreted and binds to GPCRs on the surface of target cells. This binding facilitates its localization and accumulation at the cell membrane, where it exerts its biological effects .
Subcellular Localization
H-Trp-his-trp-leu-gln-leu-OH is primarily localized at the cell membrane, where it interacts with GPCRs. The peptide’s activity and function are influenced by its subcellular localization, as the binding to GPCRs is essential for initiating the signaling cascade that leads to cell cycle arrest. Post-translational modifications, such as phosphorylation, may also play a role in directing the peptide to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mating Factor involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of Mating Factor follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring a high purity level of ≥97% .
Chemical Reactions Analysis
Types of Reactions
Mating Factor can undergo various chemical reactions, including:
Oxidation: The tryptophan residues in the peptide can be oxidized to form kynurenine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase in a polymerase chain reaction (PCR).
Major Products Formed
Oxidation: Kynurenine derivatives.
Reduction: Free thiol-containing peptides.
Substitution: Mutant peptides with altered amino acid sequences.
Scientific Research Applications
Mating Factor has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Plays a role in the study of yeast mating and cell cycle regulation.
Industry: Employed in the production of yeast strains with desired mating characteristics for fermentation processes.
Comparison with Similar Compounds
Similar Compounds
Tyr-Tyr-Tyr-Tyr-Tyr-Tyr: Another peptide with a repetitive amino acid sequence.
Ser-Leu-Ile-Gly-Lys-Val-amide: A peptide with a different sequence but similar peptide bond structure.
Fmoc-N-Me-His (Trt)-OH: A histidine-containing peptide with a different protecting group.
Uniqueness
Mating Factor is unique due to its specific role in yeast mating and its ability to arrest cells in the G1-phase. This makes it a valuable tool for studying cell cycle regulation and developing yeast strains with specific mating characteristics .
Properties
IUPAC Name |
2-[[5-amino-2-[[2-[[2-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H59N11O8/c1-24(2)15-35(42(60)52-34(13-14-39(47)57)41(59)56-38(45(63)64)16-25(3)4)54-43(61)36(18-27-21-50-33-12-8-6-10-30(27)33)55-44(62)37(19-28-22-48-23-51-28)53-40(58)31(46)17-26-20-49-32-11-7-5-9-29(26)32/h5-12,20-25,31,34-38,49-50H,13-19,46H2,1-4H3,(H2,47,57)(H,48,51)(H,52,60)(H,53,58)(H,54,61)(H,55,62)(H,56,59)(H,63,64) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLMMVDDGREFKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CNC5=CC=CC=C54)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H59N11O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394171 | |
Record name | Trp-His-Trp-Leu-Gln-Leu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
882.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65418-88-4 | |
Record name | Trp-His-Trp-Leu-Gln-Leu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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